molecular formula C22H21NO5 B11575386 Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate

Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate

Cat. No.: B11575386
M. Wt: 379.4 g/mol
InChI Key: GBCINTJBDABOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate is a complex organic compound with the molecular formula C22H21NO5. This compound is primarily used for research purposes and has applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the reaction of 3,4-dimethylphenol with furan-2-carboxylic acid, followed by esterification and amidation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring, phenoxy group, and carboxamido linkage makes it a valuable compound for various research applications .

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

methyl 2-[[5-[(3,4-dimethylphenoxy)methyl]furan-2-carbonyl]amino]benzoate

InChI

InChI=1S/C22H21NO5/c1-14-8-9-16(12-15(14)2)27-13-17-10-11-20(28-17)21(24)23-19-7-5-4-6-18(19)22(25)26-3/h4-12H,13H2,1-3H3,(H,23,24)

InChI Key

GBCINTJBDABOFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3C(=O)OC)C

Origin of Product

United States

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